molecular formula C22H36O2Si B108505 Silandrone CAS No. 5055-42-5

Silandrone

Cat. No.: B108505
CAS No.: 5055-42-5
M. Wt: 360.6 g/mol
InChI Key: HNZDTAXZHUDITM-WLNPFYQQSA-N
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Description

Silandrone, also known as testosterone 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) and an androgen ether. It was developed by G. D. Searle & Company in the 1960s but was never marketed. This compound is notable for its significantly greater potency and longer duration of action compared to testosterone propionate .

Preparation Methods

Synthetic Routes and Reaction Conditions

Silandrone is synthesized through the etherification of testosterone. The process involves the reaction of testosterone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ether group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Silandrone undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can convert this compound into different reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like halides or alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce various reduced steroids.

Scientific Research Applications

    Chemistry: Used as a model compound to study the effects of etherification on steroid activity.

    Biology: Investigated for its effects on androgen receptors and related biological pathways.

    Medicine: Explored for its potential use in hormone replacement therapy and treatment of androgen deficiency.

    Industry: Potential applications in the synthesis of other steroidal compounds and as a reference standard in analytical chemistry.

Mechanism of Action

Silandrone exerts its effects by binding to androgen receptors, similar to testosterone. The trimethylsilyl ether group enhances its lipophilicity, allowing for better absorption and prolonged action. Once inside the target cells, this compound is converted back to testosterone, which then activates the androgen receptors, leading to the expression of androgen-responsive genes.

Comparison with Similar Compounds

Silandrone is unique due to its trimethylsilyl ether group, which provides it with distinct pharmacokinetic properties. Similar compounds include:

This compound’s uniqueness lies in its oral activity and significantly prolonged duration of action compared to these other testosterone esters .

Properties

IUPAC Name

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,21-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZDTAXZHUDITM-WLNPFYQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@]34C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36O2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60884126
Record name Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)-
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Molecular Weight

360.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5055-42-5
Record name Silandrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5055-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silandrone [USAN:INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silandrone
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95147
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Record name Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)-
Source EPA Chemicals under the TSCA
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Record name Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Silandrone
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Record name SILANDRONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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